molecular formula C13H18N2O3 B587559 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 CAS No. 1285902-39-7

3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6

Cat. No.: B587559
CAS No.: 1285902-39-7
M. Wt: 256.335
InChI Key: QBNAYCYSEPWHBR-WFGJKAKNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 involves multiple steps, starting with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The reaction typically involves the use of benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. The protected intermediate is then subjected to further reactions to introduce the deuterium atoms and form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce the free amine .

Scientific Research Applications

3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of labeled compounds for various studies.

    Biology: Employed in the development of labeled biomolecules for tracing and imaging studies.

    Medicine: Integral in the synthesis of labeled pharmaceuticals, particularly in the development of drugs like Aliskiren.

    Industry: Utilized in the production of stable isotopes and other specialized chemicals.

Mechanism of Action

The mechanism of action of 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 is primarily related to its role as an intermediate in the synthesis of labeled compounds. It does not have a direct pharmacological effect but facilitates the study of molecular targets and pathways by enabling the tracking and imaging of labeled molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in various scientific studies. This makes it particularly valuable in research applications where isotopic labeling is crucial .

Properties

IUPAC Name

benzyl N-[2-carbamoyl-3,3,3-trideuterio-2-(trideuteriomethyl)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,11(14)16)9-15-12(17)18-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,14,16)(H,15,17)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNAYCYSEPWHBR-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)OCC1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CNC(=O)OCC1=CC=CC=C1)(C(=O)N)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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